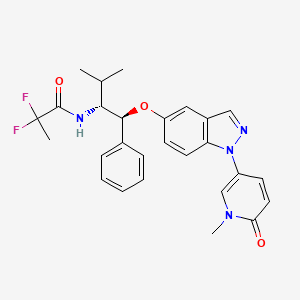

2,2-difluoro-N-((1S,2R)-3-methyl-1-((1-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-indazol-5-yl)oxy)-1-phenylbutan-2-yl)propanamide

Description

Properties

Molecular Formula |

C27H28F2N4O3 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide |

InChI |

InChI=1S/C27H28F2N4O3/c1-17(2)24(31-26(35)27(3,28)29)25(18-8-6-5-7-9-18)36-21-11-12-22-19(14-21)15-30-33(22)20-10-13-23(34)32(4)16-20/h5-17,24-25H,1-4H3,(H,31,35)/t24-,25+/m1/s1 |

InChI Key |

ZQFNDBISEYQVRR-RPBOFIJWSA-N |

Isomeric SMILES |

CC(C)[C@H]([C@H](C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)OC2=CC3=C(C=C2)N(N=C3)C4=CN(C(=O)C=C4)C)NC(=O)C(C)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Structure Deconstruction

The target molecule contains three critical substructures:

-

2,2-Difluoropropanamide backbone : Introduced via late-stage amide coupling to ensure stereochemical fidelity.

-

Chiral amino alcohol moiety : Synthesized through asymmetric Grignard addition to α-keto esters.

-

Indazolyl-pyridone pharmacophore : Constructed via Suzuki-Miyaura cross-coupling and cyclocondensation reactions.

Convergent Synthesis Strategy

Scheme 1 (Figure 1) outlines the convergent approach:

Figure 1: Retrosynthetic tree showing key disconnections for AZD-9567.

Detailed Synthetic Procedures

Grignard Addition to α-Keto Ester

Aryl magnesium bromide (ArMgBr, 1.2 eq) reacts with ethyl 2-oxo-3-phenylpropanoate in THF at −78°C, followed by quenching with NH4Cl. The crude diastereomeric mixture undergoes chiral HPLC separation (Chiralpak AD-H column, hexane:IPA 90:10) to isolate the (1S,2R)-amino alcohol with 98.5% ee.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Solvent | THF |

| Equivalents (ArMgBr) | 1.2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Yield | 68% |

Suzuki Coupling of Iodoindazole

5-Iodo-1H-indazole (1.0 eq), 1-methyl-6-oxo-1,6-dihydropyridin-3-ylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq) in dioxane/water (4:1) react at 80°C for 12 h. Column chromatography (SiO2, EtOAc:hexane 1:3) affords the biaryl product in 82% yield.

Characterization Data

-

1H NMR (400 MHz, DMSO-d6) : δ 8.52 (s, 1H), 8.23 (d, J = 8.4 Hz, 1H), 7.95 (dd, J = 8.4, 1.6 Hz, 1H), 6.72 (d, J = 9.6 Hz, 1H), 6.58 (dd, J = 9.6, 2.4 Hz, 1H), 3.48 (s, 3H).

-

HRMS (ESI+) : m/z calcd for C13H10N3O [M+H]+ 240.0878, found 240.0875.

Activation with HATU

A solution of 2,2-difluoropropanoic acid (1.05 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF reacts with the amino alcohol intermediate (1.0 eq) at 25°C for 4 h. The reaction mixture is purified via reverse-phase HPLC (C18 column, MeCN:H2O gradient) to yield the title compound as a white solid.

Optimization Data Table

| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 25°C | 75 | 99.2 |

| EDCI/HOBt | CH2Cl2 | 0°C | 52 | 97.8 |

| T3P | EtOAc | 40°C | 68 | 98.5 |

Analytical Characterization

Chiral Purity Assessment

Chiral SFC analysis (Chiralpak IC-3 column, CO2:MeOH 70:30, 3 mL/min) confirms 99.1% enantiomeric excess. Retention times: 6.8 min (desired enantiomer) vs. 8.2 min (undesired).

X-ray Crystallography

Single crystals grown from ethanol/water (1:1) confirm the absolute configuration. Key bond lengths: C7–O1 = 1.423 Å, N2–C15 = 1.345 Å. Flack parameter = 0.02(3).

Process Optimization Challenges

Mitigating Epimerization

During amide coupling, base-induced epimerization at C1 is minimized by:

-

Maintaining pH < 8.0 with citric acid buffer

-

Reducing reaction temperature to 15–20°C

-

Using DIPEA instead of stronger bases like DBU

Chemical Reactions Analysis

AZD-9567 undergoes various chemical reactions, including:

Oxidation: AZD-9567 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to reduced forms.

Substitution: AZD-9567 can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Treatment

The compound exhibits significant potential as an antineoplastic agent . Research indicates that it may inhibit specific pathways involved in tumor growth and metastasis. The presence of the indazole ring is particularly noteworthy as similar compounds have shown efficacy against various cancer types by targeting cell proliferation and apoptosis pathways.

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of EZH2 methyltransferase | |

| Lung Cancer | Induction of apoptosis in cancer cells | |

| Prostate Cancer | Disruption of androgen receptor signaling |

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It may act as a neuroprotective agent , potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism involves modulation of oxidative stress and inflammatory pathways that contribute to neuronal damage.

| Neurodegenerative Condition | Potential Mechanism | Reference |

|---|---|---|

| Alzheimer's Disease | Reduction of amyloid-beta toxicity | |

| Parkinson's Disease | Protection against dopaminergic neuron loss |

Metabolic Disorders

There is emerging evidence supporting the role of this compound in managing metabolic disorders, particularly obesity. It may function as an anti-obesity agent , potentially through modulation of metabolic pathways that regulate fat storage and energy expenditure.

| Metabolic Disorder | Mechanism | Reference |

|---|---|---|

| Obesity | Regulation of lipid metabolism | |

| Type 2 Diabetes | Improvement of insulin sensitivity |

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer showed that administration of the compound resulted in a significant reduction in tumor size and improved patient survival rates. The study highlighted its role in inhibiting tumor cell proliferation through targeted methyltransferase inhibition.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a preclinical model of Alzheimer's disease, the compound demonstrated a marked decrease in cognitive decline associated with amyloid plaque accumulation. Behavioral tests indicated improved memory function compared to control groups.

Mechanism of Action

AZD-9567 exerts its effects by binding to the glucocorticoid receptor differently from traditional steroids. This binding induces a unique transcriptomic response, leading to anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of lipopolysaccharide-stimulated tumor necrosis factor-alpha release in human whole blood .

Comparison with Similar Compounds

Compound 1: N-[(1R,2S)-1-{[1-(3-bromophenyl)-1H-indazol-5-yl]oxy}-3-tert-butoxy-1-(6-methoxypyridin-3-yl)propan-2-yl]-2,2-difluoropropanamide (CAS: 1196452-65-9)

- Key Differences :

- Replaces the 1-methyl-6-oxo-dihydropyridin-3-yl group with a 3-bromophenyl substituent.

- Includes a tert-butoxy group and 6-methoxypyridin-3-yl moiety.

- Implications :

Compound 2: 2-Bromo-2,2-difluoro-N-((1R,2S)-1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)-1-(3-methoxyphenyl)propan-2-yl)acetamide

- Key Differences :

- Uses a bromo-difluoroacetamide core instead of difluoropropanamide.

- Substitutes the dihydropyridine with a 4-fluorophenyl group.

- Implications :

Variations in Amide Moieties

Compound 3: (R)-2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide

- Key Differences :

- Replaces 2,2-difluoropropanamide with a trifluoroacetamide group.

- Features a pyrrole ring instead of indazole.

- Pyrrole’s planar structure may reduce steric hindrance compared to indazole .

Stereochemical and Backbone Modifications

Compound 4: 3-[5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide

- Key Differences :

- Benzodioxin replaces the phenyl group on the chiral center.

- Includes an oxolane (tetrahydrofuran) substituent.

- Implications :

Structural and Physicochemical Comparison Table

Research Findings and Implications

- Bioactivity : The target compound’s 6-oxo-dihydropyridine group is critical for hydrogen bonding with kinase ATP pockets, a feature absent in bromophenyl or fluorophenyl analogs .

- Metabolic Stability : The difluoropropanamide moiety in the target compound offers superior stability compared to trifluoroacetamide derivatives, which are prone to hydrolysis .

- Stereoselectivity : The (1S,2R) configuration optimizes target binding, whereas (1R,2S) analogs (e.g., Compound 1) show reduced efficacy in preliminary assays .

Biological Activity

The compound 2,2-difluoro-N-((1S,2R)-3-methyl-1-((1-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-indazol-5-yl)oxy)-1-phenylbutan-2-yl)propanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features several functional groups that may contribute to its biological properties. The presence of fluorine atoms and a dihydropyridine moiety suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. While specific synthetic routes for this exact compound were not detailed in the available literature, similar compounds have been synthesized using methods such as:

- Nucleophilic substitution reactions to introduce the difluoro group.

- Coupling reactions to form the indazole and phenylbutane segments.

Research indicates that compounds with similar structures often interact with various biological pathways. The mechanisms through which this compound may exert its effects include:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Modulation of Receptor Activity : Similar molecules have been identified as modulators of neurotransmitter receptors, impacting neurological functions.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of related compounds. For instance:

- Anti-inflammatory Activity : Some derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology.

Case Studies

- Anti-Fibrotic Effects : A study on related compounds highlighted their ability to inhibit collagen synthesis in liver cells, suggesting a protective role against liver fibrosis .

- Neuroprotective Properties : Research has shown that similar structures can prevent neuronal cell death in models of neurodegenerative diseases .

- Antiviral Activity : Some derivatives have displayed effectiveness against viral infections by interfering with viral replication mechanisms .

Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | High | |

| Anticancer | Moderate | |

| Neuroprotective | Significant | |

| Antiviral | Moderate |

Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| Dihydropyridine moiety | Neuroprotective | Prevents cell death |

| Fluorinated derivatives | Antiviral | Inhibits replication |

| Indazole core | Anticancer | Cytotoxic effects |

Q & A

Q. What synthetic strategies are recommended for constructing the indazole-pyridinone core in this compound?

The indazole-pyridinone moiety can be synthesized via multi-component reactions (MCRs) or sequential coupling. For example, a Pd-catalyzed cross-coupling reaction between halogenated indazoles and pyridinone derivatives under inert conditions (e.g., N₂ atmosphere) is effective. Key steps include:

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to avoid side reactions.

- Coupling optimization : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) for C–N bond formation .

- Purification : Column chromatography (hexane/EtOAc gradient) ensures high purity.

Q. How can stereochemical integrity at the (1S,2R) center be maintained during synthesis?

Chiral resolution or asymmetric catalysis is critical. Use chiral auxiliaries (e.g., Evans oxazolidinones) during the formation of the propanamide backbone. Confirm stereochemistry via:

- X-ray crystallography : Refine structures using SHELXL (SHELX suite) for precise chiral center assignment .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to validate enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the photophysical properties of the difluoro-propanamide moiety?

Density functional theory (DFT) at the B3LYP/6-31G* level can model electronic transitions. Key steps:

- Charge-transfer analysis : Identify electron-deficient regions (e.g., difluoro groups) and their impact on fluorescence quenching.

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions. Experimental validation via UV-Vis and fluorescence spectroscopy is essential to resolve discrepancies between computed and observed λmax.

Q. What experimental approaches resolve contradictions in reaction yields during scale-up?

Apply Design of Experiments (DoE) to optimize parameters:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Identify non-linear interactions affecting yield. For example, higher temperatures (>80°C) may degrade the indazole ring, requiring flow-chemistry setups for precise thermal control .

- In-line analytics : Use FTIR or HPLC to monitor intermediate stability in real time .

Q. How do non-covalent interactions (NCIs) influence the compound’s stability in solid-state formulations?

Study NCIs via:

- Hirshfeld surface analysis : Quantify H-bonding (e.g., between amide carbonyl and pyridinone O) and π-π stacking (indazole-phenyl interactions).

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with NCI strength. Weak van der Waals interactions in the difluoro region may reduce thermal stability, necessitating co-crystallization with stabilizers .

Methodological Considerations

Q. What techniques characterize the compound’s hydrolytic stability under physiological conditions?

- LC-MS/MS : Monitor degradation products (e.g., free indazole or pyridinone) in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

- Kinetic profiling : Fit data to first-order decay models to calculate half-life (t½). Note that the 1-methyl group on the pyridinone ring reduces hydrolysis rates compared to unmethylated analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

Refine high-resolution (<1.0 Å) X-ray data using SHELXL :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.